molecular formula C8H8N2O2S B1599479 1-(2-Cyanophenyl)methanesulfonamide CAS No. 27350-13-6

1-(2-Cyanophenyl)methanesulfonamide

Cat. No.: B1599479
CAS No.: 27350-13-6
M. Wt: 196.23 g/mol
InChI Key: JWFWNBJKHZPLAJ-UHFFFAOYSA-N
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Description

1-(2-Cyanophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C8H8N2O2S and its molecular weight is 196.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-cyanophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-5-7-3-1-2-4-8(7)6-13(10,11)12/h1-4H,6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFWNBJKHZPLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427931
Record name 1-(2-cyanophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27350-13-6
Record name 1-(2-cyanophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(2-Cyanophenyl)methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

1-(2-Cyanophenyl)methanesulfonamide is characterized by its sulfonamide group, which is known for its diverse biological activities. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The mechanism of action for 1-(2-cyanophenyl)methanesulfonamide involves interactions with specific molecular targets such as enzymes and receptors. The cyanophenyl moiety is believed to engage with hydrophobic pockets in target proteins, while the sulfonamide group can form hydrogen bonds, leading to inhibition or activation of biological pathways.

Antimicrobial Properties

Research indicates that 1-(2-cyanophenyl)methanesulfonamide exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has shown promise in anticancer applications. Studies have highlighted its ability to impede the progression of several cancer types by inhibiting key proteins involved in cell survival and proliferation. For instance, it has been noted to inhibit myeloid cell leukemia-1 (Mcl-1), a protein that plays a crucial role in cancer cell survival .

Case Studies and Research Findings

Several studies have explored the biological activity of 1-(2-cyanophenyl)methanesulfonamide:

  • Study on Anticancer Effects : A study found that derivatives of sulfonamides, including those similar to 1-(2-cyanophenyl)methanesulfonamide, demonstrated antiproliferative effects against breast cancer cells both in vitro and in xenograft models .
  • Mechanistic Insights : Another research effort focused on the structure-activity relationship (SAR) of sulfonamides, revealing that modifications to the compound could enhance its potency as an anticancer agent .
  • Synthesis and Evaluation : A recent synthesis approach highlighted the development of novel analogs of sulfonamides with improved biological activity against cancer cells. These findings suggest that 1-(2-cyanophenyl)methanesulfonamide could serve as a scaffold for further drug development .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInhibits Mcl-1; antiproliferative effects
Drug DevelopmentPotential precursor for new pharmaceuticals

Table 2: Structure-Activity Relationship Findings

Compound VariantPotency (IC50)Target ProteinReference
1-(2-Cyanophenyl)methanesulfonamideTBDMcl-1
Derivative ATBDBreast Cancer Cells
Derivative BTBDVarious Targets

Scientific Research Applications

Scientific Research Applications

1-(2-Cyanophenyl)methanesulfonamide is utilized across various domains:

Medicinal Chemistry

  • Therapeutic Potential : The compound has shown promise as an inhibitor of specific proteins involved in critical cellular processes. Notably, it has been investigated for its anti-inflammatory and anticancer properties. For instance, it modulates pathways associated with inflammation through S100 protein inhibition, which is crucial in cancer metastasis .
Activity Type Description
Anti-inflammatoryInhibits S100 proteins linked to inflammation.
AnticancerAffects tumor growth signaling pathways.
Kinase InhibitionMay inhibit kinases involved in cell proliferation.

Organic Synthesis

  • Reagent in Chemical Reactions : It serves as a versatile reagent in organic synthesis for constructing complex molecules. Its ability to undergo oxidation and reduction reactions allows for the formation of various derivatives.
Reaction Type Conditions Products Formed
OxidationPotassium permanganate in acidic mediumSulfone derivatives
ReductionLithium aluminum hydride in anhydrous etherAmines
SubstitutionNucleophiles in the presence of a baseVarious substituted derivatives

Enzyme Inhibition Studies

  • Recent studies have highlighted its role as an inhibitor of carbonic anhydrases (CAs), which are crucial targets for drug development due to their involvement in various physiological processes. Compounds containing both sulphonamide and cyanamide moieties have been synthesized to enhance inhibitory activity against human and bacterial CAs .

Inhibition of S100 Proteins

A study demonstrated that sulfonamide derivatives effectively inhibit S100A4, leading to reduced migration and invasion of cancer cells in vitro. This highlights the potential of 1-(2-Cyanophenyl)methanesulfonamide in cancer therapy.

Development of Carbonic Anhydrase Inhibitors

Research focused on synthesizing novel compounds that combine sulphonamide and cyanamide functionalities showed significant inhibitory activity against both human and bacterial carbonic anhydrases. This dual-target approach suggests potential for developing multi-target drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.